molecular formula C7H18Cl2N2 B2363485 (S)-N,N-dimethylpiperidin-3-amine dihydrochloride CAS No. 1630082-61-9

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride

カタログ番号: B2363485
CAS番号: 1630082-61-9
分子量: 201.14
InChIキー: DCCNBWACOPXKMO-KLXURFKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-N,N-Dimethylpiperidin-3-amine dihydrochloride (CAS: 1061682-82-3) is a chiral piperidine derivative with the molecular formula C₇H₁₇ClN₂. It exists as a white crystalline powder and is hygroscopic, requiring storage at controlled room temperature . This compound serves as a critical intermediate in pharmaceuticals, particularly in synthesizing molecules targeting diseases associated with pathological JAK3 activation, such as immunosuppressants . Its stereochemistry (S-configuration) is essential for binding specificity in biological systems, distinguishing it from its enantiomers and analogs .

特性

IUPAC Name

(3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCNBWACOPXKMO-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630082-61-9
Record name (3S)-N,N-dimethylpiperidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Chiral Resolution Using Dibenzoyl-L-Tartrate

Patent WO2020204647A1 discloses a high-purity route employing dibenzoyl-L-tartrate to isolate the (3R,4R)-configured intermediate. While targeting a structurally analogous piperidine derivative, this method provides transferable insights:

  • Formation of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate isopropanol solvate
  • Base-mediated cleavage (e.g., potassium carbonate) to recover the free amine
  • Acetic acid treatment to generate the acetate salt with 99.8% chiral purity

Adapting this protocol for the (S)-enantiomer would require substituting L-tartrate with D-tartrate derivatives to invert stereochemical outcomes. X-ray powder diffraction (XRPD) data from Figure 1 of the patent confirm crystalline phase homogeneity, a critical factor for regulatory compliance in active pharmaceutical ingredient (API) production.

Palladium-Catalyzed Coupling and Hydrogenation

The ACS publication (10.1021/jm5008177) outlines a multi-step sequence involving palladium-catalyzed triflate coupling and transfer hydrogenation. Although developed for a different target, this framework offers modularity:

  • Step 1 : Phthalimide protection of a pyridine precursor
  • Step 2 : Triflation using N-phenyl(bis-trifluoromethanesulfonimide)
  • Step 3 : Benzylamine coupling under Pd catalysis
  • Step 4 : Hydrogenolytic debenzylation and phthalimide deprotection

This route’s advantage lies in its capacity for late-stage diversification, though it introduces complexity with a 4-step sequence and moderate overall yields (50–60%).

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Comparative data reveal ethanol as the optimal solvent for sodium borohydride reductions, minimizing side reactions like over-reduction or N-demethylation. Elevated temperatures (>40°C) promote racemization, necessitating strict control at 30°C. Dichloromethane, used in extraction phases, prevents emulsion formation during workup but requires careful handling due to its low boiling point.

Acid Selection for Salt Formation

Hydrochloric acid dominates dihydrochloride preparation due to its low cost and high solubility in ethanol. However, the patent route demonstrates acetic acid’s superiority in enhancing storage stability—acetate salts showed no degradation after 6 months under accelerated conditions (40°C/75% RH), whereas hydrochloride analogs exhibited 5–7% decomposition (Figures 9–11).

Stereochemical Control Mechanisms

Chiral purity hinges on two factors:

  • Substrate pre-organization : The pyridinium bromide’s rigid structure favors axial attack by borohydride, yielding the (S)-configuration.
  • Counterion engineering : Dibenzoyl-L-tartrate imposes a chiral environment during crystallization, amplifying ee from 95.2% to 99.8%.

Data Tables and Comparative Metrics

Table 1. Method Comparison for (S)-N,N-Dimethylpiperidin-3-amine Dihydrochloride Synthesis

Parameter Reductive Amination Chiral Resolution Pd-Catalyzed Route
Starting Material 384338-23-2 Racemic methyl carbamate Phthalimide precursor
Key Reagent NaBH₄ Dibenzoyl-L-tartrate Pd(OAc)₂
Reaction Steps 2 3 4
Yield (%) 70 85 55
Chiral Purity (% ee) 98 99.8 99.5
Storage Stability 6 months (HCl salt) 12 months (acetate) N/A

Table 2. Physicochemical Properties of this compound

Property Value Method Source
Molecular Weight 201.14 g/mol MS
Melting Point 215–217°C (dec.) DSC
LogP 0.936 HPLC
TPSA 15.27 Ų Computational

Challenges and Optimization Strategies

Racemization During Acidification

Protonation of the amine group at low pH can induce epimerization. Mitigation strategies include:

  • Buffered acid addition : Maintaining pH 4–5 during HCl introduction
  • Cryogenic conditions : Conducting acidification at 0–5°C to slow configurational inversion

Byproduct Formation in Reductions

Over-reduction to piperidine derivatives occurs when NaBH₄ exceeds 3.5 equivalents. Stoichiometric optimization via in-situ FTIR monitoring reduces this byproduct to <2%.

Scalability of Chiral Resolutions

While dibenzoyl-L-tartrate delivers exceptional ee, its high cost (≈$450/kg) limits industrial adoption. Alternative resolutions using mandelic acid (≈$120/kg) are under investigation but currently yield 97–98% ee.

化学反応の分析

Types of Reactions

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (3S)-N,N-dimethylpiperidin-3-amine.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted piperidine derivatives.

科学的研究の応用

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (S)-N,N-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Enantiomers and Stereoisomers

The (S)-enantiomer is compared below with its (R)-counterpart and related piperidin-3-amine derivatives:

Compound CAS Number Molecular Formula Key Properties
(S)-N,N-Dimethylpiperidin-3-amine dihydrochloride 1061682-82-3 C₇H₁₇ClN₂ High stereochemical purity (≥95%); used in immunosuppressant synthesis .
(R)-Piperidin-3-amine dihydrochloride 334618-23-4 C₅H₁₄Cl₂N₂ Lower binding affinity in JAK3-targeted therapies compared to (S)-enantiomer .
N-Methylpiperidin-3-amine dihydrochloride 127294-77-3 C₆H₁₆Cl₂N₂ Reduced steric hindrance due to single methyl group; used in simpler amine coupling reactions .

Key Insight : The (S)-enantiomer exhibits superior biological activity in targeted therapies due to its optimal spatial arrangement, while the (R)-form and N-methyl analogs are less potent .

Substituted Piperidine Derivatives

Compounds with benzyl or fluorobenzyl substituents demonstrate divergent applications:

Compound CAS Number Key Features
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride 477600-68-3 Benzyl group enhances lipophilicity; used in immunosuppressants for autoimmune disorders .
(S)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride 1286208-17-0 Fluorine substitution improves metabolic stability and bioavailability .

Key Insight : Benzyl and fluorobenzyl substituents expand therapeutic utility by modulating pharmacokinetic properties, but they may introduce cytotoxicity risks absent in the simpler (S)-N,N-dimethyl derivative .

Antimicrobial Dihydrochloride Agents

Though structurally distinct, octenidine dihydrochloride (CAS: 71251-02-0) provides a functional comparison:

Compound Key Features
Octenidine dihydrochloride Broad-spectrum antimicrobial agent; disrupts bacterial cell membranes via cationic binding .
This compound Lacks direct antimicrobial activity; focus on immunomodulation .

Key Insight : While both are dihydrochloride salts, octenidine’s dual cationic centers and long aliphatic chain enable potent antimicrobial effects, contrasting with the piperidine derivative’s specialized role in immune regulation .

Physicochemical and Industrial Comparisons

Solubility and Stability

  • This compound is freely soluble in water and alcohol, similar to N,N-dimethyl-p-phenylenediamine dihydrochloride (CAS: 99-89-9) .

生物活性

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is often explored for its potential therapeutic applications, particularly in cancer therapy, neurodegenerative diseases, and antiviral treatments. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C7H16Cl2N2
  • Molecular Weight: 195.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems:

  • Receptor Modulation:
    • Acts as a ligand for muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including memory and learning.
    • Potentially influences the M3 muscarinic receptor, contributing to cell proliferation and resistance to apoptosis in cancer cells .
  • Enzyme Inhibition:
    • Exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer’s disease .
    • Inhibits specific kinases such as AAK1 and GAK, showing promise as an antiviral agent against dengue virus and possibly SARS-CoV-2 .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Outcome Reference
AnticancerVarious cancer cell linesInduces apoptosis and cytotoxicity
NeuroprotectiveAChE and BuChEInhibition leads to improved cognitive function
AntiviralAAK1 and GAKEffective against dengue virus
SARS-CoV-2 InhibitionMain proteaseBetter binding affinity than Remdesivir

Case Studies

  • Cancer Therapy:
    A study demonstrated that derivatives of piperidine, including this compound, showed enhanced cytotoxic effects on FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The compound's structural properties facilitated better interaction with protein binding sites, enhancing its anticancer potential .
  • Alzheimer's Disease:
    Research into piperidine derivatives revealed that compounds similar to this compound effectively inhibited cholinesterases, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for improving cognitive functions in Alzheimer's patients .
  • Antiviral Applications:
    The compound exhibited significant antiviral activity against dengue virus by inhibiting host kinases AAK1 and GAK, which are essential for viral replication. This finding supports its potential use in treating viral infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-N,N-dimethylpiperidin-3-amine dihydrochloride?

The synthesis typically involves reductive amination or alkylation of a piperidine precursor. Key parameters include:

  • Temperature : Maintained between 45–70°C for controlled reduction (e.g., using LiAlH₄) .
  • Solvents : Polar aprotic solvents like tetrahydrofuran (THF) or methanol enhance reaction efficiency .
  • Purification : Chromatography (e.g., column or HPLC) is critical for isolating the dihydrochloride salt with >95% purity .

Q. How can the purity and stereochemical integrity of this compound be validated?

Analytical methods include:

  • Chiral HPLC : To confirm enantiomeric excess (S-configuration) and detect stereoisomers .
  • NMR spectroscopy : ¹H and ¹³C NMR verify structural integrity, particularly methyl group positions on the piperidine nitrogen .
  • Mass spectrometry (MS) : Validates molecular weight (C₇H₁₅N₂·2HCl) and absence of byproducts .

Q. What are the key physicochemical properties influencing its application in drug development?

  • Solubility : High aqueous solubility due to dihydrochloride salt formation, facilitating in vitro assays .
  • Stability : Hygroscopic nature requires storage under inert conditions (argon atmosphere) to prevent degradation .
  • LogP : Estimated at ~0.5 (un-ionized form), suggesting moderate membrane permeability .

Advanced Research Questions

Q. How does stereochemistry impact the compound’s biological activity, particularly in Janus kinase (JAK) inhibition?

The (S)-configuration enhances binding affinity to JAK enzymes by aligning the dimethylamino group with hydrophobic pockets in the kinase domain. Comparative studies show:

  • IC₅₀ : (S)-enantiomer exhibits 10-fold lower IC₅₀ (≈50 nM) than (R)-counterparts in JAK2 inhibition assays .
  • Molecular docking : The S-configuration optimizes hydrogen bonding with Glu⁹⁵⁷ and van der Waals interactions with Leu⁹⁸³ in JAK2 .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Low-temperature protocols : Reduce thermal energy to prevent stereochemical inversion .
  • Chiral auxiliaries : Use of (R)- or (S)-specific catalysts (e.g., asymmetric hydrogenation) maintains enantiopurity .
  • In-line analytics : Real-time monitoring via circular dichroism (CD) ensures stereochemical consistency .

Q. How does structural modification of the piperidine ring affect pharmacological properties?

Case studies with analogs reveal:

  • N-Methylation : Increases metabolic stability (e.g., CYP3A4 resistance) but reduces solubility .
  • Ring expansion (e.g., azepane derivatives): Alters binding kinetics, with trade-offs in selectivity for JAK isoforms .
  • Fluorination : Enhances blood-brain barrier penetration (e.g., for CNS applications) but may introduce toxicity .

Q. What in vitro assays are recommended to evaluate target engagement and off-target effects?

  • Kinase profiling panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies JAK selectivity vs. unrelated kinases .
  • Cellular assays : IL-6-dependent TF-1 cell proliferation assays quantify functional JAK/STAT inhibition .
  • Off-target screening : GPCR binding assays (e.g., CEREP) and hERG channel inhibition tests assess cardiac safety .

Methodological Considerations

Q. How can researchers resolve contradictions in reported JAK inhibition data across studies?

Discrepancies often arise from:

  • Assay conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) alter IC₅₀ values .
  • Cell lines : Primary vs. immortalized cells exhibit differential JAK expression levels .
  • Data normalization : Use of Z-factor analysis and internal controls (e.g., staurosporine) improves reproducibility .

Q. What computational tools predict the compound’s ADMET profile?

  • SwissADME : Estimates absorption (e.g., Caco-2 permeability) and CYP450 interactions .
  • Molinspiration : Predicts blood-brain barrier penetration and GPCR off-target binding .
  • ProTox-II : Flags potential hepatotoxicity and mutagenicity risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。